molecular formula C8H12BrN3O B8116468 Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-

Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-

Cat. No.: B8116468
M. Wt: 246.10 g/mol
InChI Key: QVLNOWMRLMUVDS-UHFFFAOYSA-N
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Description

Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- is a chemical compound that features a pyrazine ring substituted with a bromine atom and an ethanamine group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazine derivatives .

Scientific Research Applications

Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its reactivity and biological activity. The compound may act by inhibiting key enzymes or interacting with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethanamine, 2-[(6-chloro-2-pyrazinyl)oxy]-N,N-dimethyl-
  • Ethanamine, 2-[(6-fluoro-2-pyrazinyl)oxy]-N,N-dimethyl-
  • Ethanamine, 2-[(6-iodo-2-pyrazinyl)oxy]-N,N-dimethyl-

Uniqueness

Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(6-bromopyrazin-2-yl)oxy-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O/c1-12(2)3-4-13-8-6-10-5-7(9)11-8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLNOWMRLMUVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CN=CC(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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